molecular formula C19H23N3O2 B570804 Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- CAS No. 118026-14-5

Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-

Cat. No.: B570804
CAS No.: 118026-14-5
M. Wt: 325.412
InChI Key: VLHJPCWGOSLMQL-UHFFFAOYSA-N
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Description

The compound Imidazo[1,2-a]pyridine-3-acetamide, α-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- is a derivative of the non-benzodiazepine hypnotic zolpidem (N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide), which is widely used for insomnia treatment . The α-hydroxy modification introduces a hydroxyl group at the α-position of the acetamide side chain, likely altering its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Properties

IUPAC Name

2-[2-hydroxy-6-methyl-2-(4-methylphenyl)-3H-imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-5-8-15(9-6-13)19(24)16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12,16,24H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHJPCWGOSLMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718708
Record name 2-[2-Hydroxy-6-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118026-14-5
Record name 2-[2-Hydroxy-6-methyl-2-(4-methylphenyl)-2,3-dihydroimidazo[1,2-a]pyridin-3-yl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
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Preparation Methods

Hemi-Hydrate Intermediate Method

A landmark improvement, detailed in EP1539751B1, involves the condensation of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide hemi-hydrate (II) in methyl isobutyl ketone (MIBK) at 60–80°C. This exothermic reaction proceeds via nucleophilic addition, forming a hydroxyamide intermediate (III), which is subsequently reduced with phosphorus tribromide (PBr<sub>3</sub>). The PBr<sub>3</sub> mediates both dehydration and amidation, yielding the target acetamide as a crystalline salt (68% yield).

Key Advantages :

  • Solvent Efficiency : MIBK enables azeotropic water removal, driving the reaction to completion.

  • Simplified Purification : The intermediate phosphorous tribromide adduct precipitates, allowing filtration and reducing downstream impurities.

Triflic Anhydride-Mediated Cyclization

A complementary approach, reported by The Journal of Organic Chemistry, employs triflic anhydride (Tf<sub>2</sub>O) to activate 2H-azirines, generating electrophilic intermediates that react with 2-chloropyridines. This one-pot method forms pyridinium salts, which cyclize in the presence of triethylamine to yield imidazo[1,2-a]pyridines. While this method achieves moderate yields (15–85%), it offers modularity for introducing diverse substituents at the 3-position.

Reaction Conditions :

  • Temperature : 20–100°C in dichloroethane or THF.

  • Catalyst : Tf<sub>2</sub>O (1.2 equiv) and Et<sub>3</sub>N (2.0 equiv).

Limitations :

  • Requires adaptation for acetamide installation, necessitating post-cyclization functionalization.

Mixed Anhydride Amidation Techniques

WO2004087703A1 discloses a mixed anhydride strategy for direct amidation of the imidazo[1,2-a]pyridine core. Reacting α-chloroacetamide derivatives with dimethylamine in the presence of carbonyldiimidazole (CDI) achieves selective N,N-dimethylation. This method circumvents thionyl chloride, a hazardous reagent used in earlier protocols, and improves atom economy.

Typical Protocol :

  • Anhydride Formation : Treat α-chloroacetic acid with CDI in THF at 0°C.

  • Amidation : Add dimethylamine dropwise, stirring at 25°C for 12 hours.

  • Isolation : Extract with ethyl acetate and crystallize from acetone.

Yield : 72–78%, comparable to glyoxylamide-based methods.

Comparative Analysis of Methodologies

Method Yield Steps Solvent Key Advantage
Glyoxylamide Condensation68%2MIBKHigh purity, scalable
Triflic Anhydride15–85%3DichloroethaneModular substituent introduction
Mixed Anhydride72–78%2THFAvoids toxic reagents

Critical Insights :

  • The glyoxylamide route is industrially favored due to its balance of yield and simplicity.

  • Triflic anhydride methods, while versatile, require optimization for acetamide synthesis.

  • Mixed anhydride techniques offer greener profiles but necessitate stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the acetamide group to an amine, using reagents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, bromine, sulfuric acid.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of imidazo[1,2-a]pyridine derivatives often involves complex multi-step processes. A notable method for synthesizing imidazo[1,2-a]pyridine-3-acetamides includes reacting imidazo[1,2-a]pyridine derivatives with N,N-dimethylglyoxylamide in an inert solvent followed by reduction with phosphorus tribromide. This method yields high purity and good yields of the desired compound, making it suitable for further pharmacological evaluation .

Pharmacological Applications

2.1 Sleep Disorders

One of the most prominent applications of imidazo[1,2-a]pyridine derivatives is in the treatment of sleep disorders. The well-known pharmaceutical zolpidem tartrate is an example of a compound derived from this class that is used to manage insomnia. The mechanism of action typically involves modulation of GABA receptors, leading to sedative effects .

2.2 Antitubercular Agents

Recent studies have explored the potential of imidazo[1,2-a]pyridine derivatives as antitubercular agents. A series of compounds bearing similar structures demonstrated significant in vitro activity against Mycobacterium tuberculosis strains, including multidrug-resistant variants. These compounds exhibited low minimum inhibitory concentrations (MIC), indicating their potency against tuberculosis .

2.3 Binding Affinity Studies

Pharmacological evaluations have also revealed that certain iodinated derivatives of imidazo[1,2-a]pyridine bind selectively to benzodiazepine receptors in various tissues. Studies indicated that these compounds could serve as useful radioligands for imaging studies or as therapeutic agents targeting peripheral benzodiazepine binding sites .

Case Studies and Experimental Findings

Study Findings
Zolpidem Tartrate Demonstrated efficacy in sleep induction and maintenance; modulates GABA receptors .
Antitubercular Activity Compounds showed MIC values ranging from 0.025 to 0.054 μg/mL against drug-susceptive strains .
Binding Studies [(123)I]IZOL showed high uptake in adrenal glands and moderate affinity to binding sites; potential for use in imaging .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-acetamide, a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- involves its interaction with specific receptors in the central nervous system. It is believed to act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and thereby exerting a calming effect on the brain. This mechanism is similar to that of other hypnotic agents, although the exact molecular interactions may vary.

Comparison with Similar Compounds

Core Structural Features

The imidazo[1,2-a]pyridine scaffold is common to all analogs, with substitutions at the 2-, 3-, and 6-positions dictating functional differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Modifications
Target Compound α-hydroxy, N,N,6-trimethyl, 2-(4-methylphenyl) C19H21N3O2 323.39* Hydroxyl group at α-position
Zolpidem (Parent) N,N,6-trimethyl, 2-(4-methylphenyl) C19H21N3O 307.397 Baseline structure for comparison
Zolpidem-d6 (Deuterated) N,N-di(trideuteriomethyl), 6-methyl, 2-(4-methylphenyl) C19H15D6N3O 313.434 Isotope effect for metabolic stability
Methanol Adduct N,N,6-trimethyl, 2-(4-methylphenyl), methanol complex C20H25N3O2 339.439 Solvent interaction alters crystallinity
6-Chloro-2-(4-chlorophenyl) Derivative 6-chloro, 2-(4-chlorophenyl), N-(2-oxopropyl) C18H15N3O2Cl2 376.237 Halogenation for enhanced lipophilicity
2-Keto Zolpidem Oxo group at α-position, N,N,6-trimethyl, 2-(4-methylphenyl) C19H19N3O2 321.148 Oxidative metabolite with altered PK

*Calculated based on zolpidem’s molecular weight (307.397) + hydroxyl group (16.00).

Comparison with Other Analogs

  • Zolpidem-d6 : Synthesized by replacing methyl groups with deuterated analogs, enhancing metabolic stability for pharmacokinetic studies .
  • Chloro Derivatives : Introduced via electrophilic substitution or palladium-catalyzed coupling, as seen in antimicrobial imidazopyridines .

Pharmacokinetic and Pharmacodynamic Profiles

Target Compound

Comparative PK Data

Compound Bioavailability Tmax (h) Cmax (ng/mL) t1/2 (h) AUC0–∞ (ng·h/mL)
Zolpidem (10 mg) ~70% 1.4 172 ± 96 2.4 ± 1.3 796 ± 527
Zolpidem-d6 Not reported Likely similar Potentially longer
2-Keto Zolpidem Unknown

*Data from .

Pharmacodynamic Effects

  • Zolpidem : High affinity for GABAA α1 subunits, inducing sedation with minimal muscle relaxation .
  • α-Hydroxy Derivative : Unclear receptor selectivity; hydroxylation may reduce potency.
  • Chloro Derivatives: Antimicrobial activity observed in thieno-pyrimidine analogs (MIC ≈ 0.5–2 µg/mL) .

Biological Activity

Imidazo[1,2-a]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Imidazo[1,2-a]pyridine-3-acetamide, α-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)- , is a member of this class and exhibits a range of pharmacological properties. This article provides an overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Overview of Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine compounds are characterized by their unique heterocyclic structure, which contributes to their varied biological activities. These compounds have been explored for applications in treating conditions such as cancer, bacterial infections, and neurological disorders.

Biological Activities

1. Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent antimicrobial properties. For instance, studies have shown that certain analogs possess significant activity against Mycobacterium tuberculosis (Mtb) strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as ≤1 μM against resistant strains of Mtb .

2. Cholinesterase Inhibition
Imidazo[1,2-a]pyridine compounds have demonstrated cholinesterase inhibitory activities, which are crucial for potential treatments of neurodegenerative diseases like Alzheimer's. A study reported IC50 values ranging from 0.2 to 50.0 μM for various synthesized derivatives against acetylcholinesterase (AChE) . Notably, compounds with specific substituents showed enhanced inhibition efficacy.

3. Anticancer Properties
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. For example, a series of compounds were evaluated for their cytotoxic effects on various cancer cell lines. Some derivatives exhibited IC50 values below 10 μM against human cancer cell lines such as HeLa and MCF-7 . The mechanism often involves apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-donating or electron-withdrawing groups on the imidazo ring significantly affects the potency of the compounds . For instance, methyl substitutions at specific positions have been correlated with increased AChE inhibition.
  • Side Chain Variability : Variations in the side chains attached to the imidazo ring also play a crucial role in determining biological efficacy. Compounds with biphenyl or adamantyl moieties generally exhibited superior activity compared to those with simpler phenyl groups .

Case Study 1: Antitubercular Activity

In a study evaluating the antitubercular activity of several imidazo[1,2-a]pyridine carboxamides, one compound demonstrated remarkable selectivity and potency against both replicating and non-replicating strains of Mtb . The compound's safety profile was also assessed in vivo, indicating favorable pharmacokinetic properties.

Case Study 2: Cholinesterase Inhibition

A detailed investigation into the cholinesterase inhibition capabilities of synthesized imidazo[1,2-a]pyridine derivatives revealed that certain compounds could effectively inhibit AChE with IC50 values significantly lower than those of existing drugs . Molecular docking studies confirmed binding interactions at the active site of AChE.

Q & A

Q. What are the standard synthetic routes for preparing imidazo[1,2-a]pyridine-3-acetamide derivatives, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multicomponent reactions (MCRs) or condensation strategies. A widely used method employs:

  • One-pot, three-component reactions combining aryl ketones, 2-amino-N-heterocycles (e.g., aminopyridines), and dimethyl sulfoxide (DMSO) as a methylene donor.
  • Catalytic systems : Potassium persulfate (K₂S₂O₈) and iodine (I₂) under reflux conditions (80–100°C) to promote cyclization and acetamide formation .
  • Yield optimization : Continuous flow reactors and automated platforms reduce by-products and improve scalability. For example, adjusting stoichiometric ratios of aryl ketone to aminoheterocycle (1:1.2) enhances purity (>95%) .

Q. Which analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives, and how are spectral data interpreted?

Answer: Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.1–2.5 ppm correspond to N,N-dimethyl groups; aromatic protons (imidazo-pyridine core) appear between δ 7.0–8.5 ppm .
    • ¹³C NMR : Carbonyl signals (acetamide) resonate near δ 170 ppm, while methyl groups (N,N-dimethyl) appear at δ 35–40 ppm .
  • High-resolution mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., m/z 308.4 for C₁₈H₂₀N₄O) .

Q. What biological activities are associated with imidazo[1,2-a]pyridine-3-acetamide derivatives, and how are preliminary assays designed?

Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution (CLSI guidelines) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via dose-response curves (24–72 hr exposure) .
  • Mechanistic studies : Enzyme inhibition assays (e.g., topoisomerase II) to validate molecular targets .

Advanced Research Questions

Q. How can computational methods guide the design of imidazo[1,2-a]pyridine derivatives with enhanced bioactivity?

Answer:

  • Quantum chemical calculations : Density functional theory (DFT) predicts regioselectivity in Friedel-Crafts acylation reactions (e.g., C-3 acylation vs. competing sites) .
  • Molecular docking : Virtual screening against target proteins (e.g., kinase domains) identifies optimal substituents. For example, 4-methylphenyl groups enhance hydrophobic binding to ATP pockets .
  • Reaction path optimization : Machine learning algorithms analyze experimental data to predict optimal catalysts (e.g., iodine vs. Lewis acids) and solvent systems .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Answer:

  • Structure-activity relationship (SAR) analysis : Systematic variation of substituents (e.g., replacing 4-methylphenyl with pyridinyl) reveals steric/electronic effects on potency. For example, electron-withdrawing groups (NO₂) at the phenyl ring reduce antimicrobial activity by 50% compared to methyl groups .
  • Metabolic stability studies : Microsomal assays (e.g., liver microsomes) differentiate intrinsic activity from pharmacokinetic limitations. Derivatives with α-hydroxy groups exhibit faster hepatic clearance, explaining reduced in vivo efficacy despite strong in vitro activity .

Q. How can selective functionalization (e.g., acylation, oxidation) be achieved at specific positions of the imidazo[1,2-a]pyridine core?

Answer:

  • C-3 Friedel-Crafts acylation : Acetylated derivatives are synthesized using AlCl₃ as a Lewis acid in dichloroethane (DCE) at 0°C, ensuring regioselectivity (>90% yield). Competing reactions (e.g., N-acylation) are suppressed by steric hindrance from the N,N-dimethylacetamide group .
  • α-Hydroxylation : Oxidative conditions (CrO₃ in acetic acid) selectively convert methyl groups to α-hydroxy derivatives without degrading the imidazo-pyridine backbone .

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